molecular formula C13H13Cl2F3N2O B6200583 1-{6-[4-(trifluoromethoxy)phenyl]pyridin-2-yl}methanamine dihydrochloride CAS No. 833457-23-1

1-{6-[4-(trifluoromethoxy)phenyl]pyridin-2-yl}methanamine dihydrochloride

Cat. No.: B6200583
CAS No.: 833457-23-1
M. Wt: 341.2
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Description

1-{6-[4-(trifluoromethoxy)phenyl]pyridin-2-yl}methanamine dihydrochloride is a chemical compound with the molecular formula C13H13Cl2F3N2O It is known for its unique structure, which includes a trifluoromethoxy group attached to a phenyl ring, a pyridin-2-yl group, and a methanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{6-[4-(trifluoromethoxy)phenyl]pyridin-2-yl}methanamine dihydrochloride typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-{6-[4-(trifluoromethoxy)phenyl]pyridin-2-yl}methanamine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) and various nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridin-2-yl-methanones, while reduction can produce methanamine derivatives .

Scientific Research Applications

1-{6-[4-(trifluoromethoxy)phenyl]pyridin-2-yl}methanamine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{6-[4-(trifluoromethoxy)phenyl]pyridin-2-yl}methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to certain proteins and enzymes, thereby modulating their activity. The pyridin-2-yl group can interact with nucleophilic sites, influencing various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 1-{6-[4-(trifluoromethoxy)phenyl]pyridin-2-yl}methanone
  • 1-{6-[4-(trifluoromethoxy)phenyl]pyridin-2-yl}methanol
  • 1-{6-[4-(trifluoromethoxy)phenyl]pyridin-2-yl}methanethiol

Uniqueness

1-{6-[4-(trifluoromethoxy)phenyl]pyridin-2-yl}methanamine dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethoxy group enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

833457-23-1

Molecular Formula

C13H13Cl2F3N2O

Molecular Weight

341.2

Purity

0

Origin of Product

United States

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